molecular formula C7H6ClI B3056325 Benzene, 1-chloro-3-(iodomethyl)- CAS No. 70450-41-8

Benzene, 1-chloro-3-(iodomethyl)-

Cat. No. B3056325
CAS RN: 70450-41-8
M. Wt: 252.48 g/mol
InChI Key: FKAPOYYRUVEGPE-UHFFFAOYSA-N
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Description

“Benzene, 1-chloro-3-(iodomethyl)-” is an organic compound with the molecular formula C7H6ClI . It is a derivative of benzene, which is one of the fundamental structures in aromatic compounds .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-chloro-3-(iodomethyl)-” consists of a benzene ring with a chlorine atom and an iodomethyl group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .


Chemical Reactions Analysis

“Benzene, 1-chloro-3-(iodomethyl)-” can undergo various chemical reactions typical of aromatic compounds. For instance, it can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .

Scientific Research Applications

. It can be used as a building block in the synthesis of various other complex organic compounds. Its unique structure, having both a chlorine and an iodine atom, makes it a versatile reagent in organic synthesis.

Polymerization

There has been research into the photoinduced solvent-free polymerization of 1-(iodomethyl)benzene . This suggests that “1-chloro-3-(iodomethyl)benzene” could potentially be used in similar processes, leading to the creation of new types of polymers.

Mechanism of Action

The mechanism of action for “Benzene, 1-chloro-3-(iodomethyl)-” in chemical reactions often involves the generation of a carbocation electrophile, which can then react with other compounds . The exact mechanism can vary depending on the specific reaction and conditions .

Safety and Hazards

“Benzene, 1-chloro-3-(iodomethyl)-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity . It’s important to handle this chemical with appropriate safety precautions .

properties

IUPAC Name

1-chloro-3-(iodomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPOYYRUVEGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448144
Record name Benzene, 1-chloro-3-(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-chloro-3-(iodomethyl)-

CAS RN

70450-41-8
Record name 1-Chloro-3-(iodomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70450-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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